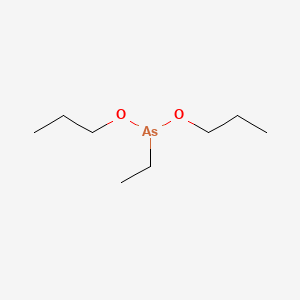
Arsine, ethylidipropoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsine, ethylidipropoxy- is an organoarsenic compound that belongs to the class of arsines. These compounds are characterized by the presence of an arsenic atom bonded to hydrogen and organic groups. Arsine, ethylidipropoxy- is a highly toxic and flammable gas, which finds applications in various industrial and scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of arsine, ethylidipropoxy- typically involves the reaction of ethylidipropoxy-arsenic compounds with reducing agents. One common method is the reduction of ethylidipropoxy-arsenic trichloride with sodium borohydride in an inert atmosphere. The reaction is carried out under controlled temperature and pressure conditions to ensure the safe handling of the toxic intermediates.
Industrial Production Methods
Industrial production of arsine, ethylidipropoxy- involves the use of high-purity arsenic and organic precursors. The process includes the purification of raw materials, followed by the controlled reaction in specialized reactors. The final product is then purified and stored under strict safety protocols to prevent accidental release and exposure.
Análisis De Reacciones Químicas
Types of Reactions
Arsine, ethylidipropoxy- undergoes various chemical reactions, including:
Oxidation: When exposed to air, it can oxidize to form arsenic oxides.
Reduction: It can be reduced to elemental arsenic under specific conditions.
Substitution: It can participate in substitution reactions with other organic compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air, often at elevated temperatures.
Reduction: Sodium borohydride or other reducing agents, typically in an inert atmosphere.
Substitution: Organic halides or other electrophiles, under controlled conditions.
Major Products
Oxidation: Arsenic trioxide or arsenic pentoxide.
Reduction: Elemental arsenic.
Substitution: Various organoarsenic compounds depending on the substituents used.
Aplicaciones Científicas De Investigación
Arsine, ethylidipropoxy- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studied for its toxicological effects and interactions with biological systems.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its direct application.
Industry: Utilized in the semiconductor industry for doping processes and in the production of specialized materials.
Mecanismo De Acción
The mechanism of action of arsine, ethylidipropoxy- involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. It primarily targets red blood cells, causing hemolysis and subsequent release of hemoglobin. The compound also interferes with cellular respiration and enzyme functions, leading to systemic toxicity.
Comparación Con Compuestos Similares
Similar Compounds
Arsine (AsH3): A simpler arsine compound with similar toxic properties.
Phosphine (PH3): Another pnictogen hydride with comparable reactivity and toxicity.
Stibine (SbH3): A related compound with similar chemical behavior but involving antimony instead of arsenic.
Uniqueness
Arsine, ethylidipropoxy- is unique due to its specific organic substituents, which impart distinct chemical properties and reactivity compared to simpler arsines. Its applications in specialized industrial processes and research make it a valuable compound despite its toxicity.
Propiedades
Número CAS |
64048-92-6 |
|---|---|
Fórmula molecular |
C8H19AsO2 |
Peso molecular |
222.16 g/mol |
Nombre IUPAC |
ethyl(dipropoxy)arsane |
InChI |
InChI=1S/C8H19AsO2/c1-4-7-10-9(6-3)11-8-5-2/h4-8H2,1-3H3 |
Clave InChI |
LEUFNVRIHGETKM-UHFFFAOYSA-N |
SMILES canónico |
CCCO[As](CC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
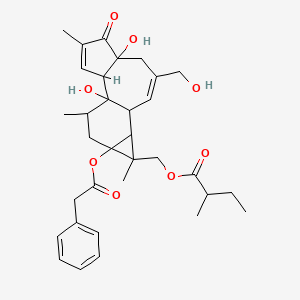
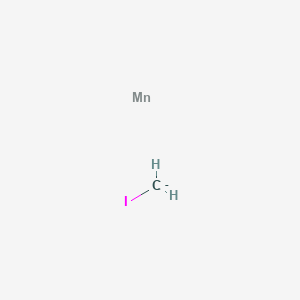
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)

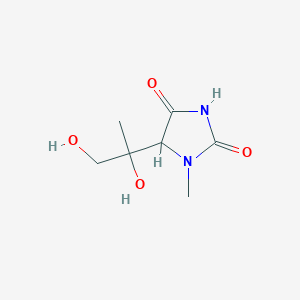
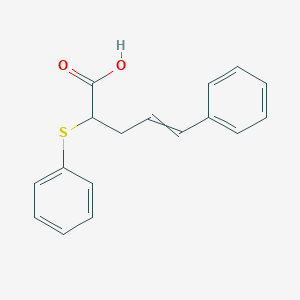
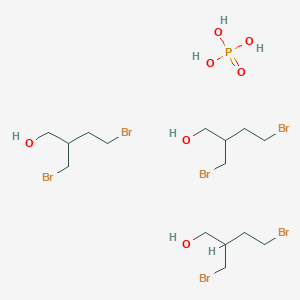

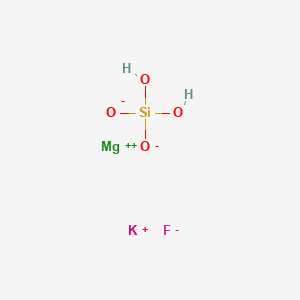
![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)
